molecular formula C11H18ClNO3 B3105232 Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride CAS No. 1523606-28-1

Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

Cat. No. B3105232
CAS RN: 1523606-28-1
M. Wt: 247.72 g/mol
InChI Key: QMKMLMXHLDSIHD-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride, also known as EA, is a bicyclic β-lactam compound. It has a unique chemical structure that comprises a fused bicyclic system of azabicyclo and β-lactam. The molecular formula is C11H18ClNO3 and the molecular weight is 247.71852 .

Scientific Research Applications

Synthesis and Stereochemistry

One area of research focuses on the synthesis of stereochemically diverse derivatives of 9-azabicyclo[3.3.1]nonane, which are significant for their potential use in medicinal chemistry and as dipeptide mimetics. For instance, studies have demonstrated the stereocontrolled synthesis of all eight stereoisomers of related compounds, leveraging (R)- and (S)-pyroglutamic esters as starting materials to prepare gram quantities of these isomers (Mulzer, Schülzchen, & Bats, 2000). Another research effort elucidated the stereochemical aspects of Michael reactions involving methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates, leading to the formation of derivatives that further undergo transformations (Vafina et al., 2003).

Structural Characterization

The structural elucidation of these compounds using various spectroscopic methods, such as 1H NMR spectroscopy, has revealed detailed insights into their conformations in solution. For example, research has shown that certain derivatives exist in deuterochloroform solution in a double chair conformation, with significant implications for their chemical behavior and potential applications (Klepikova et al., 2003).

Applications in Drug Discovery

A significant area of application for these compounds is in the realm of drug discovery, where they serve as rigid dipeptide mimetics or are explored for their bioactive properties. For instance, the efficient synthesis of diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane has been reported, showcasing their potential as building blocks for solid-phase synthesis (Mandal et al., 2005). Additionally, the development of a practical synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a highly active organocatalyst for the oxidation of alcohols, highlights the versatility of these compounds in synthetic organic chemistry (Shibuya et al., 2009).

properties

IUPAC Name

ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3.ClH/c1-2-15-11(14)7-3-8-5-10(13)6-9(4-7)12-8;/h7-9,12H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKMLMXHLDSIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CC(=O)CC(C1)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

CAS RN

1523606-28-1
Record name 9-Azabicyclo[3.3.1]nonane-3-carboxylic acid, 7-oxo-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523606-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
Reactant of Route 2
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
Reactant of Route 3
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
Reactant of Route 5
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
Reactant of Route 6
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

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